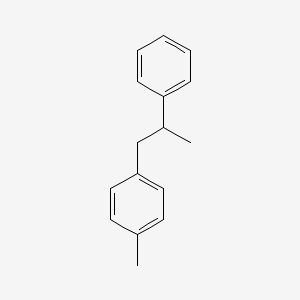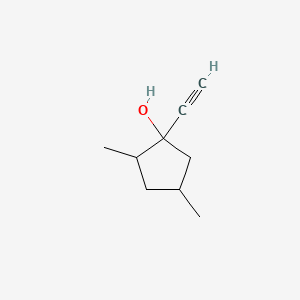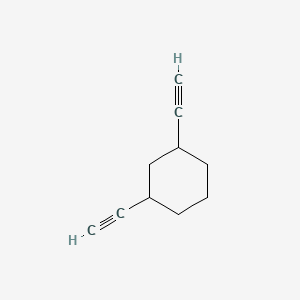
1-Methyl-4-(2-phenylpropyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Phenylethyl)xylene is an organic compound with the molecular formula C16H18. It is a derivative of xylene, where one of the hydrogen atoms on the benzene ring is replaced by a (1-phenylethyl) group. This compound is part of the aromatic hydrocarbons family and is known for its unique chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(1-Phenylethyl)xylene can be synthesized through several methods, including Friedel-Crafts alkylation. This reaction involves the alkylation of xylene with (1-phenylethyl) chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of (1-Phenylethyl)xylene often involves continuous-flow processes to ensure high efficiency and yield. The use of heterogeneous catalysts, such as montmorillonite clay, has been reported to enhance the reaction rate and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Phenylethyl)xylene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Depending on the conditions, products can range from alcohols to carboxylic acids.
Reduction: The major products are more saturated hydrocarbons.
Substitution: Products include halogenated, nitrated, or sulfonated derivatives of (1-Phenylethyl)xylene
Applications De Recherche Scientifique
(1-Phenylethyl)xylene has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a solvent in various chemical reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of (1-Phenylethyl)xylene involves its interaction with various molecular targets. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of corresponding oxidized products. In substitution reactions, the benzene ring undergoes electrophilic attack, resulting in the substitution of hydrogen atoms with other functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
Toluene: Another aromatic hydrocarbon with a single methyl group attached to the benzene ring.
Ethylbenzene: Similar to (1-Phenylethyl)xylene but with an ethyl group instead of a (1-phenylethyl) group.
Cumene: Contains an isopropyl group attached to the benzene ring.
Uniqueness
(1-Phenylethyl)xylene is unique due to the presence of the (1-phenylethyl) group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific industrial and research applications .
Propriétés
Formule moléculaire |
C16H18 |
|---|---|
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
1-methyl-4-(2-phenylpropyl)benzene |
InChI |
InChI=1S/C16H18/c1-13-8-10-15(11-9-13)12-14(2)16-6-4-3-5-7-16/h3-11,14H,12H2,1-2H3 |
Clé InChI |
FGENDPZUDMGZES-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CC(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![dimethyl (2S)-2-[[4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoyl]amino]pentanedioate](/img/structure/B13831230.png)



